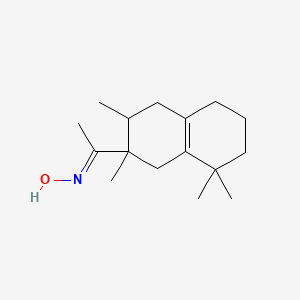![molecular formula C21H27N3O2 B5194445 1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine, commonly known as DMBA, is a synthetic compound that belongs to the class of piperidines. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. DMBA has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
DMBA acts as a competitive inhibitor of 1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine by binding to the dopamine binding site on the transporter. This prevents dopamine from being transported back into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can have various effects on the brain, including the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
DMBA has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase dopamine levels in the striatum, which is a key brain region involved in the regulation of movement and reward. DMBA has also been shown to increase dopamine release in the prefrontal cortex, which is involved in the regulation of cognitive processes such as working memory and decision-making.
実験室実験の利点と制限
One of the main advantages of DMBA as a tool compound is its high selectivity for 1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine over other monoamine transporters such as the serotonin and norepinephrine transporters. This allows researchers to specifically target dopamine neurotransmission without affecting other monoamine systems. However, one limitation of DMBA is its low solubility in water, which can make it difficult to use in certain experimental paradigms.
将来の方向性
There are several future directions for research on DMBA. One area of interest is the potential therapeutic applications of DMBA in the treatment of various neurological and psychiatric disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. Another area of interest is the development of new and more potent 1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine inhibitors based on the structure of DMBA. Finally, further research is needed to elucidate the precise mechanisms by which DMBA affects dopamine neurotransmission in the brain.
合成法
DMBA can be synthesized by the reaction of 4-methoxyphenylpiperidin-3-amine with 3-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism to yield DMBA as a white solid with a high yield.
科学的研究の応用
DMBA has been widely used as a tool compound in scientific research to investigate the role of dopamine transporters in various physiological and pathological processes. It has been shown to be a potent inhibitor of 1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine with an IC50 value of 4.4 nM, making it a valuable tool for studying the regulation of dopamine neurotransmission.
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-methoxyanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-23(2)19-8-4-6-16(14-19)21(25)24-13-5-7-18(15-24)22-17-9-11-20(26-3)12-10-17/h4,6,8-12,14,18,22H,5,7,13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZULIUHQXIWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5194364.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5194381.png)
![10-[2-(1-piperidinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5194389.png)

![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5194436.png)
![N-cyclobutyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5194437.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B5194446.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)
![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)
